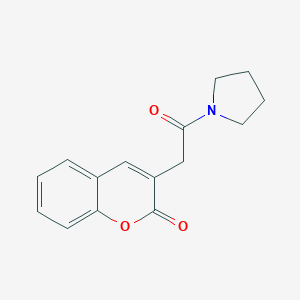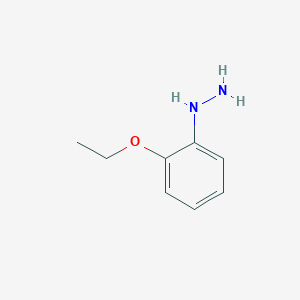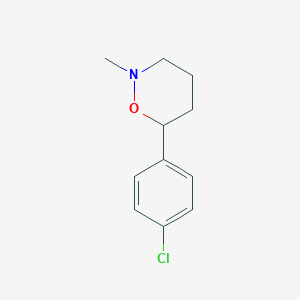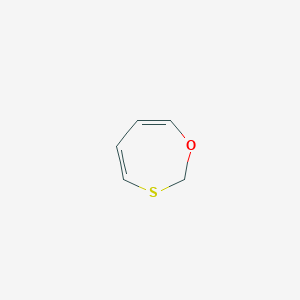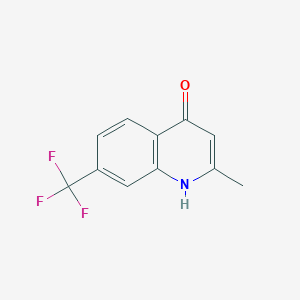
4-ヒドロキシ-2-メチル-7-トリフルオロメチルキノリン
説明
4-Hydroxy-2-methyl-7-trifluoromethylquinoline is a compound that belongs to the quinoline family, characterized by a quinoline core structure with specific substituents at the 2, 4, and 7 positions. The presence of a hydroxy group, a methyl group, and a trifluoromethyl group imparts unique chemical properties to the molecule, which may influence its reactivity and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions that introduce various functional groups to the quinoline core. For instance, the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a related compound, is achieved through a Pictet-Spengler reaction followed by catalytic dehalogenation, resulting in a compound with high optical purity . Similarly, the synthesis of 4-alkoxy-8-hydroxyquinolines involves selective protection and deprotection steps, highlighting the importance of functional group manipulation in quinoline synthesis . Moreover, the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate demonstrates the use of condensation reactions and highlights the role of intramolecular hydrogen bonding in stabilizing the molecular structure .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using various analytical techniques such as NMR, LC/MS, and X-ray diffraction. For example, the structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was confirmed using these methods, with a strong intramolecular hydrogen bond observed between the hydroxy group and the carbonyl oxygen atom . The crystal structure of related compounds, such as the product of the reaction of tetrafluoro(phenyl)phosphorane with 2-methyl-8-trimethylsiloxyquinoline, provides insights into the coordination geometry and bond lengths, which are crucial for understanding the reactivity and properties of the molecule .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic substitutions, nucleophilic additions, and complexation with metals. For instance, the synthesis of 4-substituted N-methyl-1,2,3,4-tetrahydroisoquinolines involves stereoselective deprotonation and electrophilic addition reactions . Additionally, the synthesis of 1-substituted-7-hydroxyquinolinium salts demonstrates the use of trifluorosulfonate esters in substitution reactions to produce fluorescent phenolate anions . The reactivity of the hydroxy group is also exploited in the synthesis of 2-styryl-6,7-difluoro-8-hydroxyquinoline and its Zn(II) complex, where the effects of fluorine atoms on photophysical properties are studied .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents such as hydroxy, methyl, and trifluoromethyl groups can affect the compound's acidity, solubility, and fluorescence. For example, the anti-inflammatory properties of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid and its derivatives were evaluated, indicating potential medicinal applications . The fluorescent properties of 7-hydroxy-4-methylquinolin-2(1H)-one were also investigated, with its synthesis optimized using microwave-assisted methods and its biological activity assessed10.
科学的研究の応用
フッ素化ビルディングブロック
“4-ヒドロキシ-2-メチル-7-トリフルオロメチルキノリン”はフッ素化ビルディングブロックの一部です . これらは、さまざまな複雑な有機化合物の合成において不可欠な成分です。 これらのビルディングブロックにフッ素原子が存在することで、最終生成物の特性が向上し、特定の用途に適したものになる可能性があります .
医薬品合成
この化合物は、さまざまな医薬品の合成に使用できます. キノリン環系は、多くの医薬品に見られる一般的な構造であり、フッ素原子の添加によってこれらの化合物の生物活性が高まる可能性があります . 例えば、フルオロキノロン系抗生物質は、しばしばフッ素化キノリンを含んでいます .
材料科学
材料科学の分野では、“4-ヒドロキシ-2-メチル-7-トリフルオロメチルキノリン”は新素材の開発に使用できます. この化合物は、安定性や電子移動度などの独自の特性を持ち、特定の特性を持つ材料の製造に適しています .
生化学
生化学では、この化合物はさまざまな調査に使用できます. この化合物の独自の特性により、さまざまな生化学的研究に適用でき、さまざまな生物学的プロセスの理解に貢献します .
農業
一部のフッ素化キノリンは、農業に利用されています . この分野における“4-ヒドロキシ-2-メチル-7-トリフルオロメチルキノリン”の具体的な用途は言及されていませんが、新しい農薬の開発に使用できる可能性があります .
液晶
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301 - H318, indicating toxicity if swallowed and causes serious eye damage . Precautionary statements include P280 - P301 + P310 - P305 + P351 + P338, advising to wear protective gloves/protective clothing/eye protection/face protection, IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
特性
IUPAC Name |
2-methyl-7-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-4-10(16)8-3-2-7(11(12,13)14)5-9(8)15-6/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIABTAZQWRTZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346775 | |
| Record name | 2-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731476 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
15912-66-0 | |
| Record name | 2-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15912-66-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



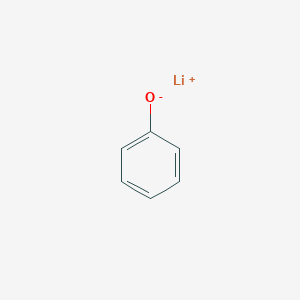
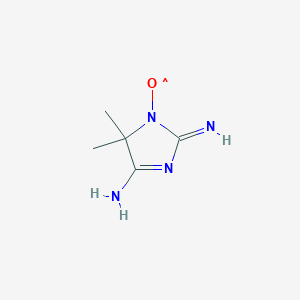


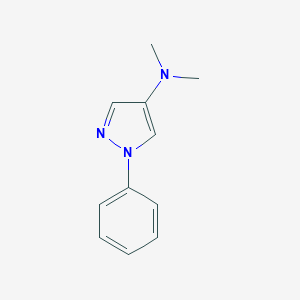
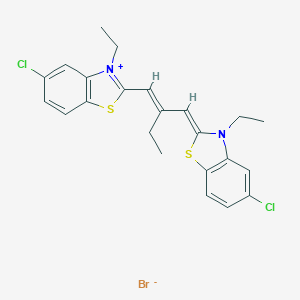
![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)
